molecular formula C13H12N2O4S B4748522 4-(4-nitrobenzyl)benzenesulfonamide

4-(4-nitrobenzyl)benzenesulfonamide

Cat. No. B4748522
M. Wt: 292.31 g/mol
InChI Key: BTYDYHYETOUTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrobenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. It is a sulfonamide derivative that is widely used in the synthesis of other chemical compounds and has shown promising results in various scientific studies.

Scientific Research Applications

4-(4-nitrobenzyl)benzenesulfonamide has shown promising results in various scientific studies. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In addition, 4-(4-nitrobenzyl)benzenesulfonamide has been used in the synthesis of sulfonamide-based inhibitors for various enzymes such as carbonic anhydrase and histone deacetylase.

Mechanism of Action

The mechanism of action of 4-(4-nitrobenzyl)benzenesulfonamide is not fully understood. However, it is believed to act as a ligand for metal ions such as copper and zinc, which results in the formation of a complex that exhibits fluorescence. In addition, it has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and histone deacetylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-nitrobenzyl)benzenesulfonamide are not well studied. However, it has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-nitrobenzyl)benzenesulfonamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. It is also a versatile compound that can be used in the synthesis of other sulfonamide derivatives and metal-organic frameworks. However, one of the limitations of using 4-(4-nitrobenzyl)benzenesulfonamide is its cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(4-nitrobenzyl)benzenesulfonamide in scientific research. One area of interest is the development of new sulfonamide-based inhibitors for various enzymes. Another area of interest is the use of 4-(4-nitrobenzyl)benzenesulfonamide in the synthesis of new metal-organic frameworks with unique properties. In addition, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 4-(4-nitrobenzyl)benzenesulfonamide.

properties

IUPAC Name

4-[(4-nitrophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-20(18,19)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYDYHYETOUTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Nitrophenyl)methyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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